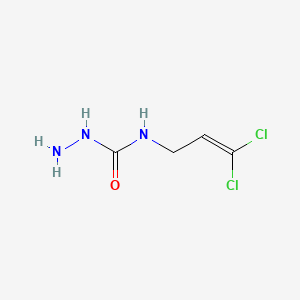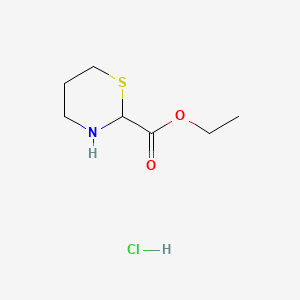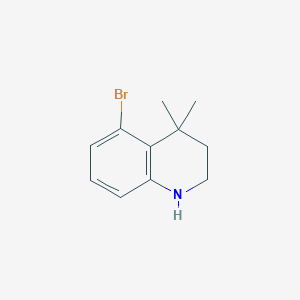
Tert-butyl ((1-acryloylpiperidin-4-yl)methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-{[1-(prop-2-enoyl)piperidin-4-yl]methyl}carbamate is a chemical compound with the molecular formula C13H22N2O3 and a molecular weight of 254.33 g/mol . It is a derivative of piperidine, a six-membered ring containing nitrogen, and contains a tert-butyl group, a carbamate group, and a prop-2-enoyl group.
Méthodes De Préparation
The synthesis of tert-butyl N-{[1-(prop-2-enoyl)piperidin-4-yl]methyl}carbamate involves several steps:
Formation of Piperidine Derivative: The piperidine ring is functionalized with a prop-2-enoyl group.
Introduction of Carbamate Group: The carbamate group is introduced by reacting the piperidine derivative with tert-butyl chloroformate under basic conditions.
Analyse Des Réactions Chimiques
tert-butyl N-{[1-(prop-2-enoyl)piperidin-4-yl]methyl}carbamate undergoes several types of chemical reactions:
Hydrolysis: The carbamate group can be cleaved under acidic or basic conditions, releasing the protected amine and tert-butanol.
Reduction: The unsaturated ketone moiety can be reduced to a saturated alcohol using appropriate reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common reagents used in these reactions include acids, bases, and reducing agents such as sodium borohydride. The major products formed from these reactions include the corresponding amine, alcohol, and substituted derivatives.
Applications De Recherche Scientifique
tert-butyl N-{[1-(prop-2-enoyl)piperidin-4-yl]methyl}carbamate has several scientific research applications:
Drug Discovery: It serves as a building block for the synthesis of potential drug candidates.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules due to its reactivity and functional groups.
Medicinal Chemistry: It is used in the development of new therapeutic agents, particularly those targeting the central nervous system.
Material Science: The compound’s unique structural properties make it useful in the development of new materials.
Mécanisme D'action
The mechanism of action of tert-butyl N-{[1-(prop-2-enoyl)piperidin-4-yl]methyl}carbamate is not well-documented. similar compounds exert their effects by interacting with specific molecular targets and pathways. The carbamate group can act as a protecting group for amines, allowing selective modification at other sites in a molecule. The prop-2-enoyl group introduces an unsaturation and a carbonyl group, which can participate in various chemical reactions.
Comparaison Avec Des Composés Similaires
tert-butyl N-{[1-(prop-2-enoyl)piperidin-4-yl]methyl}carbamate can be compared with other piperidine derivatives and carbamate compounds:
tert-butyl N-[1-(prop-2-yn-1-yl)piperidin-4-yl]carbamate: This compound has a similar structure but contains a prop-2-yn-1-yl group instead of a prop-2-enoyl group.
tert-butyl N-[1-(carboxy)piperidin-4-yl]carbamate: This compound contains a carboxy group instead of a prop-2-enoyl group.
Propriétés
Formule moléculaire |
C14H24N2O3 |
|---|---|
Poids moléculaire |
268.35 g/mol |
Nom IUPAC |
tert-butyl N-[(1-prop-2-enoylpiperidin-4-yl)methyl]carbamate |
InChI |
InChI=1S/C14H24N2O3/c1-5-12(17)16-8-6-11(7-9-16)10-15-13(18)19-14(2,3)4/h5,11H,1,6-10H2,2-4H3,(H,15,18) |
Clé InChI |
LWZSPRAVQGTOGO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1CCN(CC1)C(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(15-azido-4,7,10,13-tetraoxa-1-azapentadecan-1-yl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl]piperidine-2,6-dione](/img/structure/B13453261.png)
![Tert-butyl 4-hydroxy-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13453273.png)




![tert-Butyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B13453299.png)
![Ethyl 2-amino-2-(6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetate](/img/structure/B13453307.png)
![1-{1-Azaspiro[3.3]heptan-3-yl}cyclobutan-1-ol](/img/structure/B13453308.png)
![Methyl 4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B13453310.png)
![{5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-3-yl}methanol](/img/structure/B13453333.png)
![Methyl 2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13453338.png)
![2-[3-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)bicyclo[1.1.1]pentan-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13453341.png)

